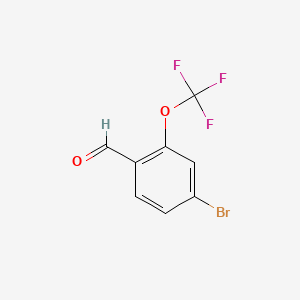

4-Bromo-2-(trifluoromethoxy)benzaldehyde

Description

Significance of Halogenation and Fluorination in Fine Chemical Synthesis

Halogenation, the introduction of one or more halogen atoms into a compound, is a fundamental transformation in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. google.comuni.lu Halogenated intermediates are pivotal in organic synthesis for several reasons. Bromine, for instance, serves as an excellent leaving group and is a key functional handle for introducing further molecular complexity through cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.gov

Fluorination, a specific subset of halogenation, imparts unique properties to organic molecules. The small size of the fluorine atom and the high strength of the carbon-fluorine bond can significantly enhance the metabolic stability of a drug candidate. nih.govsigmaaldrich.com Furthermore, fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions, which can be critical for binding to biological targets. sigmaaldrich.comchemicalbook.com The incorporation of fluorine-containing groups is a widely used strategy in medicinal chemistry to improve a compound's pharmacokinetic and pharmacodynamic profile. sigmaaldrich.com

The Trifluoromethoxy Moiety as a Privileged Pharmacophore and Modulating Group

The trifluoromethoxy group (-OCF₃) has emerged as a "privileged" structural motif in drug design and medicinal chemistry. nih.govgoogle.com It is often considered a lipophilic bioisostere of a methoxy (B1213986) group, but with distinct electronic properties. The -OCF₃ group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the properties of adjacent functional groups. nih.gov

Its key advantages in molecule design include:

Enhanced Metabolic Stability : The strength of the C-F bonds makes the trifluoromethoxy group highly resistant to metabolic degradation, which can increase the half-life of a drug. google.com

Increased Lipophilicity : The -OCF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. nih.govgoogle.com

Modulation of Physicochemical Properties : It allows for fine-tuning of a molecule's electronic environment, dipole moment, and binding capabilities without adding significant steric bulk. nih.gov

Improved Target Binding : The unique electronic nature of the -OCF₃ group can lead to more favorable interactions with biological targets, potentially increasing the potency and selectivity of a drug candidate. nih.gov

These characteristics make the trifluoromethoxy group a valuable tool for medicinal chemists seeking to optimize lead compounds into viable drug candidates. sigmaaldrich.com

Research Trajectories for 4-Bromo-2-(trifluoromethoxy)benzaldehyde in Contemporary Organic Chemistry

While specific, published research on this compound is not extensively documented in scientific literature, its structure suggests clear and promising research trajectories. This compound serves as a highly versatile building block, offering multiple reaction sites for the synthesis of complex molecular targets.

The primary avenues for its application in organic chemistry research are dictated by its three key functional groups:

The Aldehyde Group : This group is a gateway to a multitude of chemical transformations. It can readily undergo:

Nucleophilic addition and condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.

Oxidation to the corresponding carboxylic acid.

Reduction to a benzyl (B1604629) alcohol.

Wittig-type reactions to form alkenes.

The Aryl Bromide : The bromine atom at the 4-position is strategically placed for a wide range of metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various substituents, including alkyl, alkenyl, alkynyl, and aryl groups, enabling the construction of complex molecular scaffolds.

The Trifluoromethoxy Group : As a powerful modulating group, the -OCF₃ substituent at the 2-position exerts a strong electronic influence on the aromatic ring, affecting the reactivity of both the aldehyde and the aryl bromide. Its presence is particularly valuable in the synthesis of novel bioactive compounds, where it can enhance metabolic stability and lipophilicity.

Given these features, this compound is an ideal starting material for creating libraries of compounds for drug discovery and for developing new materials with specific electronic properties. Its potential applications span the synthesis of novel pharmaceuticals, agrochemicals, and functional organic materials.

Data Tables

Table 1: Physicochemical Properties of this compound Note: The following data is based on computational predictions as experimental literature is limited.

| Property | Value |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Monoisotopic Mass | 267.9347 Da |

| XlogP | 3.3 |

| InChIKey | AXZVKHIUQLEMPJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)OC(F)(F)F)C=O |

Source: PubChemLite. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZVKHIUQLEMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595692 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220996-80-5 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Trifluoromethoxy Benzaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For 4-bromo-2-(trifluoromethoxy)benzaldehyde, the primary disconnections involve the carbon-heteroatom and carbon-carbon bonds associated with the three key functional groups: the aldehyde, the bromine atom, and the trifluoromethoxy group.

The main retrosynthetic pathways are:

Disconnection of the Aldehyde Group (C-CHO): This is a common strategy that simplifies the target to 1-bromo-3-(trifluoromethoxy)benzene (B1268021). The forward reaction would involve a formylation step, introducing the aldehyde group onto the substituted benzene (B151609) ring.

Disconnection of the Bromo Group (C-Br): This approach identifies 2-(trifluoromethoxy)benzaldehyde (B1351065) as the key precursor. The synthesis would then require a regioselective bromination reaction to introduce the bromine atom at the correct position (para to the aldehyde).

Disconnection of the Trifluoromethoxy Group (C-OCF₃): This strategy leads to a precursor like 4-bromo-2-hydroxybenzaldehyde (B134324) or, more commonly, a dihalogenated intermediate such as 4-bromo-2-fluorobenzaldehyde (B134337). The forward synthesis would involve a nucleophilic substitution reaction to introduce the trifluoromethoxy group.

These disconnections form the basis for the various synthetic strategies discussed in the following sections.

Direct Synthesis Approaches for Halogenated and Trifluoromethoxylated Benzaldehydes

Direct synthesis methods focus on introducing the final functional group onto an aromatic ring that already possesses the other necessary substituents. These approaches can be efficient if the regioselectivity of the reaction can be controlled.

This strategy involves the introduction of an aldehyde group onto a 1-bromo-3-(trifluoromethoxy)benzene precursor. The directing effects of the existing substituents are crucial. The trifluoromethoxy group (-OCF₃) and the bromo group (-Br) are both ortho-, para-directing. However, the -OCF₃ group is moderately deactivating, while -Br is also deactivating. The positions ortho and para to the bromine are C2, C4, and C6. The positions ortho and para to the trifluoromethoxy group are C2, C4, and C6. Therefore, formylation is expected to occur at positions 2, 4, or 6. The synthesis of the target molecule requires formylation at the C2 position.

Several formylation methods can be employed, though achieving high regioselectivity can be challenging.

| Formylation Method | Reagents | Typical Conditions |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Heating |

| Ortho-lithiation | n-BuLi or s-BuLi, then DMF | Low temperatures (e.g., -78 °C) |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | High pressure |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Inert solvent |

For instance, syntheses of similar compounds like 4-bromo-2-methoxybenzaldehyde (B1278859) have been achieved through metal-halogen exchange followed by formylation with dimethylformamide (DMF). google.comgoogle.com A similar ortho-lithiation strategy directed by the trifluoromethoxy group on 1-bromo-3-(trifluoromethoxy)benzene, followed by quenching with DMF, represents a plausible route to the target compound.

An alternative direct approach is the regioselective bromination of 2-(trifluoromethoxy)benzaldehyde. In this case, the directing effects of the aldehyde (-CHO) and trifluoromethoxy (-OCF₃) groups must be considered. The aldehyde group is a meta-director and is deactivating. The trifluoromethoxy group is also deactivating but is considered ortho-, para-directing, although its strong electron-withdrawing nature complicates its directing influence.

When an aromatic ring contains both an ortho, para-directing group and a meta-directing group, the position of electrophilic substitution is determined by the activating group. However, since both -CHO and -OCF₃ are deactivating, the reaction conditions must be carefully controlled. The aldehyde group directs incoming electrophiles to the C3 and C5 positions, while the trifluoromethoxy group directs to the C4 and C6 positions. The desired product requires bromination at the C4 position, which is para to the trifluoromethoxy group and meta to the aldehyde group. This alignment of directing effects makes electrophilic bromination a viable, though potentially low-yielding, strategy.

Common brominating agents include:

Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

N-Bromosuccinimide (NBS) with a proton acid catalyst.

Chlorination of benzaldehyde (B42025) in the presence of a Lewis acid catalyst is known to yield the m-chloro derivative, confirming the directing effect of the aldehyde group. youtube.com

Multi-Step Synthetic Sequences and Intermediate Derivatization

Multi-step syntheses provide greater control over the final arrangement of substituents by building the molecule sequentially and transforming functional groups as needed.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.gov A highly effective strategy for synthesizing this compound involves the SNAr reaction on 4-bromo-2-fluorobenzaldehyde.

In this approach, the fluorine atom at the C2 position is activated towards nucleophilic attack by the strongly electron-withdrawing aldehyde group located para to it. Fluorine is an excellent leaving group in SNAr reactions. The reaction proceeds by treating 4-bromo-2-fluorobenzaldehyde with a source of trifluoromethoxide anion (⁻OCF₃).

Key Reaction: 4-bromo-2-fluorobenzaldehyde + ⁻OCF₃ source → this compound + F⁻

This strategy is analogous to the synthesis of 4-bromo-2-methoxybenzaldehyde, which is prepared from 2-fluoro-4-bromobenzaldehyde and sodium methoxide (B1231860) in good yield. google.com The required precursor, 4-bromo-2-fluorobenzaldehyde, is commercially available and has been used in the preparation of various functionalized aromatic compounds. sigmaaldrich.com

This approach involves constructing the substituted aromatic ring first and then converting a different functional group into the aldehyde in the final step. This can be advantageous if the aldehyde group interferes with earlier reactions or directs substitutions to undesired positions.

A common precursor is the corresponding benzyl (B1604629) alcohol, (4-bromo-2-(trifluoromethoxy)phenyl)methanol. This alcohol can be oxidized to the target aldehyde using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid.

Table of Common Oxidizing Agents for Benzyl Alcohols:

| Oxidizing Agent | Typical Conditions | Notes |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM), room temp. | Selective for benzylic and allylic alcohols. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Mild and effective, but chromium-based. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temp. | Mild, non-chromium based reagent. |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Low temperature, avoids heavy metals. |

The synthesis of the analogous 4-bromo-3-(trifluoromethyl)benzaldehyde (B112505) has been successfully achieved by the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol (B1372107) using manganese dioxide in 82% yield, demonstrating the effectiveness of this strategy. chemicalbook.com

Another route involves the reduction of a corresponding carboxylic acid derivative, such as a Weinreb amide. The reduction of Weinreb amides with reagents like diisobutylaluminium hydride (DIBAL-H) yields a stable intermediate that hydrolyzes to the aldehyde, preventing over-reduction to the alcohol. acs.org

Catalytic Methodologies in Precision Synthesis

The precise construction of this compound hinges on catalytic methods that can selectively introduce a formyl group onto the challenging substituted benzene ring. The logical precursor for this transformation is 1-Bromo-3-(trifluoromethoxy)benzene. The trifluoromethoxy group (-OCF3) is an ortho-para directing group; with the para position blocked by the bromine atom, formylation is directed to the ortho position to yield the target molecule.

Transition Metal-Mediated Cross-Coupling Reactions in Aryl Halide Functionalization

The functionalization of aryl halides through transition metal catalysis is a cornerstone of modern organic synthesis. For the formylation of 1-Bromo-3-(trifluoromethoxy)benzene, palladium-catalyzed cross-coupling reactions are particularly relevant and well-documented for analogous aryl bromides. acs.orgliverpool.ac.uknih.gov

One of the most efficient and industrially applied methods is the palladium-catalyzed formylation using synthesis gas (a mixture of carbon monoxide and hydrogen, CO/H₂). acs.orgnih.gov This reaction typically employs a palladium(II) acetate (B1210297) [Pd(OAc)₂] precursor with a specialized phosphine (B1218219) ligand. acs.org The di-1-adamantyl-n-butylphosphine (cataCXium A) ligand has been identified as best-in-class for this type of transformation. acs.orgliverpool.ac.uk The catalytic cycle is understood to involve several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form an arylpalladium(II) complex. acs.orgnih.gov

Migratory Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an aroylpalladium intermediate. acs.org

Reductive Elimination: This intermediate then undergoes hydrogenolysis, where it reacts with H₂. This step is often mediated by a base and leads to the reductive elimination of the final aldehyde product and regeneration of the Pd(0) catalyst. acs.orgnih.gov

The electronic properties of the aryl bromide substrate can influence reaction rates, with electron-rich substrates often reacting faster. liverpool.ac.uk The presence of the electron-withdrawing trifluoromethoxy group in the precursor may necessitate careful optimization of reaction conditions. liverpool.ac.uk

Alternative formyl sources to syngas have been developed to avoid handling high-pressure toxic gases. organic-chemistry.org One notable method uses tert-butyl isocyanide as the formyl group precursor in the presence of a hydrosilane like triethylsilane (Et₃SiH) as a hydrogen donor. organic-chemistry.org This palladium-catalyzed approach offers milder conditions and high functional group tolerance. organic-chemistry.org Another strategy involves the use of formic acid or its salts as both the CO source and the hydrogen donor under gas-free conditions, which also proceeds via a palladium-catalyzed cycle. nih.govresearchgate.net

Organocatalytic and Biocatalytic Approaches

While transition-metal catalysis is the dominant strategy for this type of formylation, the fields of organocatalysis and biocatalysis offer emerging alternatives for various organic transformations. acs.orgbeilstein-journals.org

Organocatalysis , which uses small, metal-free organic molecules to accelerate reactions, has seen significant development, particularly in asymmetric synthesis. beilstein-journals.orgbeilstein-journals.org Bifunctional organocatalysts, for example, have been successfully applied to the enantioselective synthesis of axially chiral compounds. beilstein-journals.org However, the direct application of organocatalysis to the formylation of unactivated aryl halides like 1-Bromo-3-(trifluoromethoxy)benzene is not well-documented in current literature. These methods are more commonly employed in reactions involving nucleophilic additions or Michael reactions rather than C-H functionalization or cross-coupling of this nature. beilstein-journals.orgrsc.org

Biocatalysis utilizes enzymes for chemical transformations, offering high selectivity and activity under mild conditions. acs.org While enzymes are used in the industrial synthesis of some aldehydes, such as the stereoselective benzoin (B196080) reaction to produce precursors for (-)-ephedrine, their application for the direct formylation of complex aryl halides is not established. acs.org The development of novel enzymes through protein engineering holds future promise, but currently, there are no specific biocatalytic methods reported for the synthesis of this compound. acs.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

Achieving a high yield of this compound requires meticulous optimization of various reaction parameters. For transition metal-catalyzed reactions, factors such as the choice of catalyst, ligand, base, solvent, temperature, and pressure are critical. organic-chemistry.orgnih.gov

A systematic optimization process, as demonstrated in analogous palladium-catalyzed formylation reactions, would involve screening these variables. organic-chemistry.org For instance, in the palladium-catalyzed formylation of 4-bromotoluene (B49008) with tert-butyl isocyanide, a study screened multiple phosphine ligands, bases, and solvents to maximize the product yield. organic-chemistry.org The results of such an optimization study are often presented in tabular form to compare the efficacy of different conditions.

Below is an interactive table illustrating a typical optimization study for a palladium-catalyzed formylation, based on published methodologies. organic-chemistry.org This demonstrates how variables are systematically altered to enhance the reaction's efficiency.

Table 1: Illustrative Optimization of Palladium-Catalyzed Formylation Conditions This table is a representative example based on the optimization of the formylation of 4-bromotoluene, demonstrating a typical workflow for the synthesis of substituted benzaldehydes.

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | PPh₃ | K₂CO₃ | DMF | 80 | 35 |

| 2 | XPhos | K₂CO₃ | DMF | 80 | 62 |

| 3 | SPhos | K₂CO₃ | DMF | 80 | 75 |

| 4 | JohnPhos | K₂CO₃ | DMF | 80 | 81 |

| 5 | JohnPhos | Cs₂CO₃ | DMF | 80 | 78 |

| 6 | JohnPhos | Na₂CO₃ | DMF | 80 | 85 |

| 7 | JohnPhos | Na₂CO₃ | Dioxane | 80 | 55 |

| 8 | JohnPhos | Na₂CO₃ | Toluene | 80 | 43 |

| 9 | JohnPhos | Na₂CO₃ | DMF | 65 | 92 |

| 10 | JohnPhos | Na₂CO₃ | DMF | 100 | 76 |

Data adapted from a study on a similar substrate to illustrate the optimization process. organic-chemistry.org

This systematic approach reveals that JohnPhos is a highly effective ligand, Na₂CO₃ is the optimal base, and DMF is the preferred solvent. organic-chemistry.org Crucially, lowering the temperature from 80°C to 65°C significantly improved the yield to 92%, indicating that thermal decomposition or side reactions were minimized at the lower temperature. organic-chemistry.org A similar detailed study would be essential to maximize the yield for the specific synthesis of this compound.

Scalability and Industrial Relevance of Synthetic Routes

The commercial viability of any synthetic route depends on its scalability, cost-effectiveness, safety, and environmental impact. For the production of this compound, the palladium-catalyzed formylation of aryl bromides using syngas is a highly relevant industrial process. acs.orgliverpool.ac.uk This methodology has been successfully applied to the large-scale manufacture of other aryl aldehydes, demonstrating its robustness. acs.org

Key factors supporting the industrial relevance of this route include:

High Efficiency: The use of highly active catalysts, like the Pd/cataCXium A system, allows for very low catalyst loadings, which is crucial for managing the cost of the precious metal catalyst. acs.org

Feedstock Availability: Syngas is a readily available and inexpensive bulk chemical. acs.org

However, there are challenges associated with scaling up this process. The use of high-pressure CO and H₂ requires specialized industrial reactors and stringent safety protocols. acs.org Furthermore, the cost of sophisticated phosphine ligands can be significant, although their high efficiency can offset this expense. acs.org

An alternative scalable approach is the formylation of an arylmetal reagent, which can be generated from the aryl halide via a metal-halogen exchange. thieme-connect.de For example, reacting 1-Bromo-3-(trifluoromethoxy)benzene with an organolithium or organomagnesium reagent, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), is a powerful method. thieme-connect.degoogle.com While this avoids the use of high-pressure gas, it often requires cryogenic temperatures (e.g., -78 °C) to ensure selectivity and prevent side reactions, which can be energy-intensive and costly on an industrial scale. google.comgoogle.com Therefore, the choice between a high-pressure catalytic carbonylation and a cryogenic metal-halogen exchange route would depend on a detailed economic and process safety analysis for the specific target compound.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Reactivity Profiles of the Aldehyde Carbonyl Group in 4-Bromo-2-(trifluoromethoxy)benzaldehyde

The aldehyde functional group in this compound is a primary center for chemical reactivity. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is significantly enhanced by the presence of potent electron-withdrawing substituents on the aromatic ring, namely the para-bromo and ortho-trifluoromethoxy groups. libretexts.org These groups synergistically reduce the electron density of the benzene (B151609) ring, which in turn further polarizes the aldehyde's C=O bond, making the carbonyl carbon a stronger electrophile. libretexts.org

This heightened electrophilic character makes the aldehyde susceptible to a variety of transformations. It can readily undergo oxidation to form the corresponding 4-bromo-2-(trifluoromethoxy)benzoic acid or be reduced to yield 4-bromo-2-(trifluoromethoxy)benzyl alcohol. Its principal reactivity pathway, however, is through nucleophilic addition, where a diverse range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Influence of Ortho-Trifluoromethoxy and Para-Bromo Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its three substituents: the aldehyde (-CHO), the bromo (-Br) group, and the trifluoromethoxy (-OCF3) group. Both the bromine atom and the trifluoromethoxy group are strongly electron-withdrawing primarily through the inductive effect (-I). uci.edu The trifluoromethoxy group is one of the most powerful electron-withdrawing groups due to the intense inductive pull of the three fluorine atoms. The bromine atom also exerts a deactivating inductive effect, which is partially offset by a weaker electron-donating resonance effect (+R) from its lone pairs. uci.edu The aldehyde group is also deactivating through both inductive and resonance effects.

Collectively, these substituents deactivate the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. uci.edu This deactivation stems from the reduction of electron density in the π-system of the ring, which makes it less attractive to incoming electrophiles.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect (for EAS) |

|---|---|---|---|---|---|

| -CHO | C1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

| -OCF₃ | C2 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Strongly Deactivating | Ortho, Para |

| -Br | C4 | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

Nucleophilic Addition Reactions to the Aldehyde Moiety

Nucleophilic addition is a characteristic reaction of the aldehyde group in this compound. The general mechanism involves a two-step process. In the first step, a nucleophile attacks the electron-deficient carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a tetrahedral alkoxide intermediate, where the carbon atom is rehybridized from sp² to sp³. libretexts.org In the second step, this alkoxide intermediate is protonated, typically by the addition of a weak acid or water, to yield an alcohol derivative. libretexts.org

The rate and favorability of this reaction are significantly increased by the electron-withdrawing substituents on the aromatic ring. They stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby lowering the activation energy of the reaction. This makes the aldehyde in this compound more reactive towards nucleophiles than benzaldehyde (B42025) or its electron-donating derivatives. libretexts.org Common nucleophilic addition reactions include the formation of cyanohydrins (with cyanide ions), hemiacetals and acetals (with alcohols), and imines (with primary amines).

Electrophilic Aromatic Substitution Patterns

While the benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS), reactions can proceed under forcing conditions. libretexts.org The regiochemical outcome of such a substitution is determined by the cumulative directing effects of the existing substituents.

The available positions for substitution are C3, C5, and C6.

Aldehyde (-CHO): A meta-director, it directs incoming electrophiles to C3 and C5.

Trifluoromethoxy (-OCF3): An ortho, para-director, it directs to C3 (ortho, unfavored due to steric hindrance from the adjacent aldehyde) and C5 (para).

Bromo (-Br): An ortho, para-director, it directs to C3 and C5 (both ortho).

Analysis of these directing influences points overwhelmingly to the C5 position as the most probable site for electrophilic attack. Substitution at C5 is favored by being meta to the aldehyde group, para to the trifluoromethoxy group, and ortho to the bromo group. This convergence of directing effects makes the C5 position the most electronically activated (or least deactivated) site on the ring for an incoming electrophile.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Bromide

The carbon-bromine bond at the C4 position is a versatile handle for constructing more complex molecules via metal-catalyzed cross-coupling reactions. Aryl bromides are excellent substrates for these transformations, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

The Suzuki-Miyaura coupling is a powerful method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, such as a boronic acid or a boronic ester. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. researchgate.netorganic-chemistry.org The catalytic cycle involves the oxidative addition of this compound to the Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, including the aldehyde moiety present in the substrate.

| Boronic Acid/Ester Partner | Typical Catalyst/Base System | Resulting Product Structure |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | -%5B1,1'-biphenyl%5D-4-carbaldehyde) |

| Thiophene-2-boronic acid | PdCl₂(dppf) / Cs₂CO₃ | -2-(trifluoromethoxy)benzaldehyde) |

| Methylboronic acid | CataXCium A Pd G3 / K₃PO₄ | benzaldehyde) |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / Na₂CO₃ | benzaldehyde) |

The Heck coupling reaction enables the formation of a carbon-carbon bond between this compound and an alkene. organic-chemistry.org This palladium-catalyzed reaction typically yields a substituted alkene, with a strong preference for the trans isomer. organic-chemistry.orglibretexts.org The established mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. libretexts.org This is followed by the coordination and subsequent migratory insertion of the alkene into the palladium-aryl bond. The final steps involve a β-hydride elimination, which releases the substituted alkene product, and a base-assisted reductive elimination that regenerates the active Pd(0) catalyst. libretexts.org The electron-deficient nature of the aromatic ring in this compound makes it an excellent candidate for the initial oxidative addition step.

| Alkene Partner | Typical Catalyst/Base System | Resulting Product Structure |

|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | -4-Styryl-2-(trifluoromethoxy)benzaldehyde) |

| Ethyl acrylate (B77674) | Pd(OAc)₂ / K₂CO₃ | -Ethyl%203-(4-formyl-3-(trifluoromethoxy)phenyl)acrylate) |

| 1-Octene | PdCl₂(PPh₃)₂ / KOAc | -4-(Oct-1-en-1-yl)-2-(trifluoromethoxy)benzaldehyde) |

Other Carbon-Heteroatom Bond Forming Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions to form new carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecules from simpler precursors.

Notably, the bromo substituent can participate in palladium-catalyzed reactions such as the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Similarly, analogous palladium-catalyzed methods can be employed for the synthesis of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds by coupling with alcohols or thiols, respectively.

Another significant transformation is the copper-catalyzed Ullmann condensation. wikipedia.org This classic reaction allows for the formation of C-N, C-O, and C-S bonds by coupling the aryl bromide with amines, alcohols, or thiols, often at elevated temperatures. organic-chemistry.org Modern variations of the Ullmann reaction may employ ligands to facilitate the coupling under milder conditions. organic-chemistry.org These pathways offer robust methods for introducing diverse functional groups at the C4 position of the benzaldehyde scaffold.

Derivatization Chemistry for New Chemical Entities

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the derivatization of this compound into a variety of new chemical entities.

The carbonyl group of this compound readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. libretexts.org This reaction typically proceeds under acid catalysis and requires the removal of water to drive the equilibrium toward the product. The resulting imine features a carbon-nitrogen double bond (C=N) in place of the original carbonyl group.

Similarly, the reaction of the aldehyde with hydrazines (R-NH-NH₂) or substituted hydrazines yields the corresponding hydrazones. nih.govmdpi.com These derivatives are characterized by a C=N-N moiety. The formation of hydrazones is a common method for creating stable derivatives of carbonyl compounds. researchgate.net Both imine and hydrazone formation pathways are crucial for generating diverse molecular libraries from the parent aldehyde.

Table 1: Examples of Imine and Hydrazone Formation

| Reactant A | Reactant B | Product Type | General Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst, removal of H₂O |

| This compound | Hydrazine (R-NHNH₂) | Hydrazone | Acid or base catalysis |

The aldehyde group can be readily transformed into other key functional groups, namely carboxylic acids and alcohols.

Oxidation to Carboxylic Acid: The aldehyde functional group can be oxidized to a carboxylic acid group (-COOH). This transformation converts this compound into 4-Bromo-2-(trifluoromethoxy)benzoic acid. This can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or through milder methods like the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂).

Reduction to Alcohol: Conversely, the aldehyde can be reduced to a primary alcohol. The reduction of this compound yields [4-Bromo-2-(trifluoromethoxy)phenyl]methanol. This is typically accomplished using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net This transformation provides a pathway to benzyl (B1604629) alcohol derivatives which are valuable synthetic intermediates.

Table 2: Derivatization of the Aldehyde Group

| Starting Material | Transformation | Product | Typical Reagents |

|---|---|---|---|

| This compound | Oxidation | 4-Bromo-2-(trifluoromethoxy)benzoic acid | KMnO₄, CrO₃/H₂SO₄, NaClO₂ |

| This compound | Reduction | [4-Bromo-2-(trifluoromethoxy)phenyl]methanol | NaBH₄, LiAlH₄ |

Elucidation of Reaction Mechanisms and Transition State Analysis

While specific mechanistic studies and transition state analyses for reactions involving this compound are not extensively documented, the mechanisms can be inferred from well-established principles for analogous transformations.

For imine formation, the reaction is understood to proceed through a multi-step pathway. nih.gov The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a hemiaminal. This step is followed by proton transfer and subsequent elimination of a water molecule to yield the final imine product. nih.gov DFT studies on the reaction of benzaldehyde with amines have identified distinct transition states for the initial nucleophilic attack and the final dehydration step. nih.gov The electron-withdrawing nature of the bromo and trifluoromethoxy substituents on the aromatic ring likely enhances the electrophilicity of the carbonyl carbon, potentially influencing the rate of the initial nucleophilic attack.

The mechanisms of the transition-metal-catalyzed cross-coupling reactions are also well-studied. The Buchwald-Hartwig amination is proposed to occur via a catalytic cycle involving: (1) oxidative addition of the aryl bromide to the Pd(0) catalyst, (2) coordination of the amine and subsequent deprotonation to form a palladium-amido complex, and (3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The Ullmann reaction mechanism, while extensively studied, can be more complex and is thought to involve the formation of organocopper intermediates, followed by either nucleophilic aromatic substitution or a sequence of oxidative addition and reductive elimination steps. wikipedia.orgnsf.gov

Advanced Spectroscopic and Spectrometric Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a pivotal tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 4-Bromo-2-(trifluoromethoxy)benzaldehyde, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is essential for a comprehensive characterization.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic and aromatic protons. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region will display a more complex pattern due to the substitution on the benzene (B151609) ring. The protons on the aromatic ring are expected to show chemical shifts influenced by the electron-withdrawing nature of the bromo, trifluoromethoxy, and aldehyde groups. By analyzing similar compounds, such as 4-bromobenzaldehyde, the protons ortho to the bromine are observed around δ 7.7-7.8 ppm, and the protons meta to the bromine are seen around δ 7.6-7.7 ppm. chemicalbook.comorgsyn.org For 2-(trifluoromethoxy)benzaldehyde (B1351065), the aromatic protons exhibit a complex multiplet between δ 7.3 and 7.8 ppm.

Considering these substituent effects, the proton H-3 (ortho to the aldehyde and meta to the bromine) would be shifted downfield. The proton H-5 (ortho to the bromine and meta to the aldehyde) would also be downfield. The proton H-6 (meta to both the bromine and the aldehyde) would be the most upfield of the aromatic protons. The expected splitting patterns would likely be complex due to coupling between these protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds

| Proton | Predicted Chemical Shift (ppm) for this compound | 4-Bromobenzaldehyde (CDCl₃) | 2-(Trifluoromethyl)benzaldehyde (CDCl₃) |

|---|---|---|---|

| Aldehydic H | ~9.9 - 10.1 (s) | ~9.99 (s) orgsyn.org | ~10.4 (s) |

Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. Data for related compounds is sourced from experimental spectra where available.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The aldehydic carbon is expected to have a chemical shift in the range of δ 188-192 ppm. The aromatic carbons will display a range of chemical shifts influenced by the substituents.

The carbon attached to the bromine (C-4) is expected to be found around δ 125-130 ppm, a value influenced by the "heavy atom effect" which can cause an upfield shift compared to what electronegativity alone would suggest. stackexchange.com The carbon bearing the trifluoromethoxy group (C-2) will be significantly affected, likely appearing in the δ 145-155 ppm region, with coupling to the fluorine atoms. The trifluoromethoxy carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Analogous Compounds

| Carbon | Predicted Chemical Shift (ppm) for this compound | 4-Bromobenzaldehyde (CDCl₃) | Bromobenzene (CDCl₃) |

|---|---|---|---|

| C=O | ~190 | ~191.0 rsc.org | - |

| C-Br | ~130 | ~130.0 rsc.org | ~122.6 chemicalbook.com |

| C-OCF₃ | ~150 (q) | - | - |

| Aromatic C | ~120 - 140 | ~130.9, ~132.4, ~135.2 rsc.org | ~127.3, ~130.3, ~131.9 chemicalbook.com |

Note: 'q' denotes a quartet. Data for analogous compounds is sourced from experimental spectra.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. wikipedia.org For this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are expected to produce a single signal. The chemical shift of the -OCF₃ group is typically observed in the range of δ -56 to -60 ppm relative to CFCl₃. ucsb.edu The signal is not expected to show significant coupling to the aromatic protons, resulting in a singlet.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group is predicted to be in the region of 1690-1715 cm⁻¹. docbrown.info The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹. ias.ac.in

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will likely appear in the 1450-1600 cm⁻¹ region. docbrown.info The C-Br stretching vibration is anticipated to be in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹. The C-O-C stretching of the trifluoromethoxy group and the C-F stretching vibrations are expected to produce strong bands in the 1000-1300 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Benzaldehyde (B42025) | 4-Bromobenzaldehyde |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | ~3073 researchgate.net | ~3080 nist.gov |

| Aldehyde C-H Stretch | 2720 & 2820 | ~2740 & ~2820 docbrown.info | ~2740 & ~2830 |

| C=O Stretch | 1690 - 1715 | ~1703 docbrown.info | ~1700 nist.gov |

| Aromatic C=C Stretch | 1450 - 1600 | ~1580, 1450 | ~1585, 1480 |

| C-F Stretch | 1100 - 1300 | - | - |

| C-O-C Stretch | 1000 - 1200 | - | - |

Note: Data for related compounds is sourced from available spectral data. docbrown.inforesearchgate.netnist.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing mode, are expected to be strong in the Raman spectrum. For benzaldehyde, a prominent Raman line is observed around 1000 cm⁻¹. chemicalbook.comscispace.com The symmetric C=O stretching vibration will also be Raman active, appearing near 1700 cm⁻¹. The C-Br and C-O-CF₃ groups will also have characteristic Raman signals. Raman spectroscopy can be a powerful tool for in-situ reaction monitoring during the synthesis or derivatization of this compound.

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy is instrumental in analyzing the chromophoric system of this compound, which consists of a substituted benzene ring conjugated with a carbonyl group.

The UV-Vis spectrum of benzaldehydes is characterized by distinct absorption bands corresponding to electronic transitions within the molecule. cdnsciencepub.com The primary chromophore in this compound is the benzaldehyde moiety, which typically exhibits two main absorption bands. rsc.orgresearchgate.net

The first is a strong absorption band at a shorter wavelength, generally assigned to a π → π* transition involving the aromatic ring and the carbonyl group. For benzaldehyde itself, this band appears around 248 nm. researchgate.net The second is a weaker band at a longer wavelength, which is attributed to the n → π* transition of the non-bonding electrons on the carbonyl oxygen. researchgate.netjh.edu

The presence of the bromine atom and the trifluoromethoxy group as substituents on the benzene ring is expected to influence the position and intensity of these absorption maxima. Both the bromo group (an auxochrome) and the trifluoromethoxy group can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to their electronic interactions with the aromatic system. rsc.org

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |

| ~250-265 nm | π → π | Substituted Benzene Ring & C=O | High |

| ~285-300 nm | n → π | Carbonyl Group (C=O) | Low |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation products.

In a GC-MS analysis, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum for this compound would display several key features. A defining characteristic is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. jove.comlibretexts.org This distinctive pattern, known as the M and M+2 doublet, is due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio). jove.comdocbrown.info

The fragmentation pattern provides further structural information. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) and cleavage of the substituent groups from the aromatic ring. chemconnections.org

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost | Notes |

| 268 / 270 | [C₈H₄BrF₃O₂]⁺ | - | Molecular ion (M⁺) peak doublet, characteristic of a bromine-containing compound. |

| 239 / 241 | [C₇H₄BrF₃O]⁺ | CHO | Loss of the formyl radical. |

| 189 | [C₇H₄F₃O₂]⁺ | Br | Loss of the bromine atom. |

| 160 | [C₆H₄BrO]⁺ | CO, OCF₂ | Complex fragmentation pathway. |

| 155 / 157 | [C₆H₄Br]⁺ | CHO, OCF₃ | Loss of formyl and trifluoromethoxy groups. |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of the molecular ion, distinguishing it from other potential compounds with the same nominal mass. The calculated monoisotopic mass for this compound (C₈H₄BrF₃O₂) is 267.9347 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Technique |

| C₈H₄⁷⁹BrF₃O₂ | 267.9347 | HRMS (e.g., TOF or Orbitrap) |

| C₈H₄⁸¹BrF₃O₂ | 269.9326 | HRMS (e.g., TOF or Orbitrap) |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of a suitable single crystal would yield detailed crystallographic data. For illustrative purposes, the type of data obtained can be compared to that of a related compound, 4-bromobenzaldehyde, which crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net A similar analysis for this compound would provide the fundamental parameters that define its solid-state architecture.

Table 4: Illustrative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description | Example Data Type (from 4-bromobenzaldehyde) researchgate.net |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 27.3992 Å, b = 3.9369 Å, c = 12.8006 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 103.504°, γ = 90° |

| Volume (V) (ų) | The volume of the unit cell. | 1342.60 ų |

| Z | The number of molecules per unit cell. | 8 |

| Calculated Density (g/cm³) | The density of the crystal calculated from its structure. | 1.82 g/cm³ |

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the ground state electronic properties of molecules like 4-Bromo-2-(trifluoromethoxy)benzaldehyde.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. conicet.gov.ar For this compound, this involves finding the minimum energy conformation by exploring the potential energy surface. The orientation of the aldehyde (-CHO) and trifluoromethoxy (-OCF3) groups relative to the benzene (B151609) ring are critical factors. Conformational analysis, often performed by systematically rotating these substituent groups, helps identify the global minimum energy structure, which is crucial for all subsequent calculations. The planarity of the benzaldehyde (B42025) moiety and the rotational barrier of the trifluoromethoxy group are key parameters determined in this analysis.

Illustrative Data: Optimized Geometrical Parameters This table presents hypothetical optimized geometric parameters for this compound, as would be calculated using DFT. These values are based on typical bond lengths and angles for similar aromatic compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Bond Length | C=O (aldehyde) | 1.22 Å |

| Bond Angle | C-C-O (aldehyde) | 124.5° |

| Dihedral Angle | C-C-O-C (methoxy) | 178.9° |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atom of the aldehyde group and the fluorine atoms of the trifluoromethoxy group, indicating sites susceptible to electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the aldehydic proton.

Illustrative Data: MEP Surface Characteristics This table provides an example of the kind of data derived from an MEP analysis, indicating the regions of maximum and minimum electrostatic potential.

| Region | Location on Molecule | Electrostatic Potential (kcal/mol) | Implication |

| V_max | Aldehyde Hydrogen | +35 | Susceptible to Nucleophilic Attack |

| V_min | Aldehyde Oxygen | -50 | Susceptible to Electrophilic Attack |

| V_min | Fluorine Atoms | -25 | Region of High Electron Density |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rasayanjournal.co.innih.gov It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. For this compound, NBO analysis can reveal hyperconjugative interactions between the phenyl ring's π-system and the substituent groups. The delocalization of electron density from lone pairs on the oxygen and bromine atoms into the antibonding orbitals of the ring can be quantified, providing insight into the molecule's electronic stability and the influence of its substituents. rasayanjournal.co.in

Illustrative Data: NBO Analysis of Key Interactions This table shows hypothetical stabilization energies (E(2)) from a second-order perturbation theory analysis within NBO, highlighting significant intramolecular charge transfer interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (aldehyde) | π(C-C) (ring) | 5.2 | Lone Pair -> Antibonding π |

| π(C=C) (ring) | σ(C-Br) | 2.1 | π -> Antibonding σ |

| LP(2) Br | π*(C-C) (ring) | 1.5 | Lone Pair -> Antibonding π |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electron donation and acceptance, respectively.

Illustrative Data: FMO Energies and Reactivity Descriptors This table presents hypothetical HOMO and LUMO energies and calculated global reactivity descriptors for this compound.

| Parameter | Value (eV) |

| E_HOMO | -6.8 |

| E_LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Global Hardness (η) | 2.65 |

| Electronegativity (χ) | 4.15 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the electronic excited states of a molecule, which is essential for understanding its spectroscopic properties. conicet.gov.ar

TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis) of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. conicet.gov.arrasayanjournal.co.in For this compound, these calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can be compared with experimental spectra to validate the computational model and to assign the nature of the electronic transitions, such as n→π* or π→π*.

Illustrative Data: Predicted UV-Vis Absorption Spectra This table provides a hypothetical summary of TD-DFT results, showing the predicted absorption wavelengths, oscillator strengths, and the nature of the primary electronic transitions.

| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 320 | 0.015 | n -> π |

| S0 -> S2 | 285 | 0.450 | π -> π |

| S0 -> S3 | 250 | 0.210 | π -> π* |

Evaluation of Electronic Transitions

The electronic absorption spectrum of a molecule is dictated by transitions of electrons from occupied to unoccupied molecular orbitals. For aromatic aldehydes like this compound, the primary electronic transitions are typically of the n→π* and π→π* types. These transitions can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a common computational method for studying excited states.

n→π Transitions:* This transition involves the excitation of an electron from a non-bonding (n) orbital, primarily localized on the oxygen atom of the carbonyl group, to an antibonding π* orbital of the aromatic system and the carbonyl group. These transitions are generally weak.

π→π Transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, both associated with the delocalized system of the benzene ring and the aldehyde group. These transitions are typically much more intense than n→π* transitions.

Substituents on the benzene ring, such as the bromine atom and the trifluoromethoxy group, are expected to modulate the energies of these transitions (a phenomenon known as a solvatochromic shift) by altering the energy levels of the molecular orbitals. TD-DFT calculations would provide specific values for the excitation energies (often expressed in eV or nm) and the oscillator strengths, which correspond to the intensity of the absorption bands.

Table 1: Predicted Electronic Transitions and Their Characteristics for this compound

| Transition Type | Involved Orbitals | Expected Relative Energy | Expected Oscillator Strength (Intensity) |

|---|---|---|---|

| n→π* | n(C=O) → π*(aromatic/C=O) | Lowest | Weak |

| π→π* | π(aromatic) → π*(aromatic/C=O) | Higher | Strong |

Prediction of Spectroscopic Parameters

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a fundamental tool for identifying molecular functional groups. DFT calculations can predict the harmonic vibrational frequencies of a molecule, which, when appropriately scaled, show good agreement with experimental data. bohrium.com This allows for the precise assignment of spectral bands to specific molecular motions.

For this compound, key vibrational modes include the C=O stretch of the aldehyde, C-H stretches of the aldehyde and aromatic ring, C-Br stretch, and vibrations of the -OCF3 group. While a complete experimental spectrum for this specific molecule is not available for direct comparison, computational studies on a closely related compound containing the 4-bromo-2-(trifluoromethoxy)phenyl moiety provide valuable data for the characteristic vibrations of the trifluoromethoxy group. researchgate.net The intense IR bands for the -OCF3 group on a benzene ring are analytically significant and have been identified. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for Key Functional Groups in this compound and Comparison with Typical Experimental Ranges

| Vibrational Mode | Description | Typical Experimental Range (cm⁻¹) | Calculated Frequency Range (cm⁻¹) |

|---|---|---|---|

| ν(C-H) | Aldehyde C-H Stretch | 2850 - 2700 | researchgate.net |

| ν(C=O) | Carbonyl C=O Stretch | 1715 - 1680 | |

| ν(C-O) | Aromatic C-O Stretch | ~1262 | researchgate.net |

| ν(C-F) | Asymmetric C-F Stretch | ~1222 | researchgate.net |

| ν(C-F) | Symmetric C-F Stretch | ~1178 | researchgate.net |

| ν(C-Br) | C-Br Stretch | 700 - 500 |

Note: Calculated values are based on data for structurally similar compounds reported in the literature. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the precise chemical structure of a molecule. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). rsc.orgresearchgate.net These predictions are valuable for assigning experimental spectra, especially for complex molecules with closely spaced signals.

For this compound, theoretical calculations would predict:

¹H NMR: The chemical shift of the aldehydic proton (CHO), which is expected to be significantly downfield (9-10 ppm), and the distinct shifts for the three protons on the aromatic ring.

¹³C NMR: The shifts for the eight carbon atoms, including the carbonyl carbon (typically >190 ppm), the carbons attached to the bromine and trifluoromethoxy groups, and the other aromatic carbons.

¹⁹F NMR: A single signal for the three equivalent fluorine atoms of the -OCF3 group. Predicting ¹⁹F shifts can be challenging, but modern computational methods provide valuable accuracy. nih.gov

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Environment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (aldehyde) | -CHO | 9.5 - 10.5 | N/A |

| H (aromatic) | Aromatic Ring | 7.0 - 8.5 | N/A |

| C (aldehyde) | -CHO | N/A | 190 - 200 |

| C (aromatic) | C-OCF₃ | N/A | 145 - 160 |

| C (aromatic) | C-Br | N/A | 110 - 125 |

| C (aromatic) | C-H | N/A | 120 - 140 |

Analysis of Chemical Reactivity Descriptors

Chemical reactivity can be rationalized using descriptors derived from conceptual DFT. The Fukui function, f(r), is a key descriptor that identifies the most reactive sites within a molecule. scm.com It measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of sites susceptible to:

Nucleophilic attack (f⁺): Where an electron is most likely to be accepted (electrophilic sites).

Electrophilic attack (f⁻): Where an electron is most likely to be donated (nucleophilic sites).

Radical attack (f⁰): The average of the two.

For this compound, a Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (f⁺), due to its partial positive charge. The oxygen atom and specific positions on the electron-rich aromatic ring would likely be identified as sites for electrophilic attack (f⁻). researchgate.net

Table 4: Predicted Local Reactivity Sites in this compound via Fukui Functions

| Atom/Site | Predicted Reactivity Type | Governing Fukui Function | Rationale |

|---|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic | High f⁺ value | Electron-deficient due to oxygen's electronegativity |

| Carbonyl Oxygen (C=O) | Nucleophilic | High f⁻ value | High electron density from lone pairs |

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically break a specific bond, yielding two radical fragments. ucsb.edu Calculating BDEs is crucial for understanding reaction mechanisms, thermal stability, and potential degradation pathways. rowansci.com

In this compound, several bonds are of key interest. Computational methods can predict the energy required to break each of these bonds, providing insight into the molecule's relative stability. It is generally expected that the C-F bonds will be the strongest, while the aldehydic C-H bond and the C-Br bond will be comparatively weaker and thus more susceptible to cleavage in chemical reactions.

Table 5: Qualitative Comparison of Calculated Bond Dissociation Energies (BDE) for this compound

| Bond | Description | Expected Relative BDE | Rationale |

|---|---|---|---|

| C-F | In trifluoromethoxy group | Highest | The C-F bond is one of the strongest single bonds in organic chemistry. |

| C=O | Carbonyl double bond | High | Double bonds are significantly stronger than single bonds. |

| C-C (ring) | Aromatic C-C bond | High | Aromatic stabilization contributes to bond strength. |

| C-H (ring) | Aromatic C-H bond | High | Stronger than typical aliphatic C-H bonds. |

| C-O | Ether linkage | Moderate | Standard C-O single bond strength. |

| C-H (aldehyde) | Aldehydic C-H bond | Moderate to Low | Weaker than aromatic or aliphatic C-H bonds, making it a reactive site. |

Solvent Effects Modeling using Implicit and Explicit Solvation Models

In the absence of specific studies on this compound, a hypothetical approach to modeling its behavior in different solvents can be outlined. Solvent effects are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties in solution. Computational chemists typically use two main types of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to get a general understanding of how a solvent's polarity affects the solute molecule. For a molecule like this compound, this model could predict changes in its dipole moment and the energies of its frontier molecular orbitals in solvents of varying polarity, such as water, ethanol, and cyclohexane.

Explicit Solvation Models: This method involves surrounding the solute molecule with a number of individual solvent molecules. This approach is more computationally intensive but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, this could be particularly insightful in protic solvents where interactions with the aldehyde and trifluoromethoxy groups could be significant.

Without published research, no data tables on the solvation free energies, dipole moments in different solvents, or specific interaction energies for this compound can be presented.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.net The NLO properties of organic molecules are often related to their molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

A computational investigation of the NLO properties of this compound would typically involve the calculation of several key parameters using quantum chemical methods like DFT:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response, which is responsible for effects like second-harmonic generation.

The presence of the electron-withdrawing aldehyde and trifluoromethoxy groups, along with the bromine atom on the benzene ring, suggests that this compound could possess interesting electronic properties. However, without specific computational studies, it is impossible to quantify its NLO response or compare it to known NLO materials. Research on other aromatic compounds indicates that halogenation can influence NLO properties, but the specific impact on this molecule is yet to be determined. researchgate.net

Applications and Research Utility of 4 Bromo 2 Trifluoromethoxy Benzaldehyde Derivatives

Building Block in Organic Synthesis for Complex Molecular Architectures

4-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable building block in organic synthesis due to its trifunctional nature. The aldehyde group provides a reactive handle for a wide array of chemical transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations. The bromo-substituent is particularly useful for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The trifluoromethoxy group, while generally stable, can influence the reactivity of the aromatic ring and impart unique properties to the final products.

While extensive research has been conducted on the use of substituted benzaldehydes in the synthesis of complex molecules, specific examples detailing the journey from this compound to intricate molecular scaffolds are not extensively documented in publicly available literature. However, the known reactivity of its functional groups suggests its potential in the construction of diverse and complex molecular architectures. For instance, the aldehyde can be used to build side chains or be a part of a larger heterocyclic system, while the bromine atom allows for the introduction of various substituents or the extension of the aromatic system.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Aldehyde | Wittig Reaction | Alkenes |

| Aldol Condensation | β-Hydroxy carbonyls, α,β-Unsaturated carbonyls | |

| Reductive Amination | Amines | |

| Grignard Reaction | Secondary Alcohols | |

| Bromo Substituent | Suzuki Coupling | Biaryls |

| Heck Coupling | Substituted Alkenes | |

| Sonogashira Coupling | Alkynes |

Contributions to Pharmaceutical and Agrochemical Development

The introduction of fluorine-containing groups is a well-established strategy in the design of new pharmaceuticals and agrochemicals. The trifluoromethoxy group is often employed to enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.

Derivatives of this compound are of significant interest in the synthesis of biologically active compounds. The trifluoromethoxy group can serve as a lipophilic hydrogen bond acceptor and can significantly alter the electronic properties of the molecule, which can lead to improved interactions with biological targets. mdpi.combohrium.com The bromo-substituent provides a convenient point for diversification, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Although specific examples of commercial drugs or agrochemicals directly derived from this compound are not readily found in the literature, the general utility of fluorinated benzaldehydes in medicinal chemistry is well-documented. For example, various substituted benzaldehyde (B42025) derivatives have been utilized in the synthesis of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

The incorporation of the trifluoromethoxy group is a key strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life and improved in vivo efficacy of a drug. mdpi.com

Increased Lipophilicity and Bioavailability: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, thereby improving its oral bioavailability. mdpi.com This increased lipophilicity can also facilitate entry into the central nervous system for drugs targeting the brain.

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, which can in turn affect a drug's solubility, formulation, and interaction with its biological target.

Table 2: Physicochemical Properties Influenced by the Trifluoromethoxy Group

| Property | Effect of -OCF3 Group | Consequence for Drug Development |

|---|---|---|

| Metabolic Stability | Increased | Longer drug half-life, reduced dosage frequency |

| Lipophilicity | Increased | Enhanced membrane permeability and bioavailability |

| Acidity/Basicity (pKa) | Modulated | Altered solubility and target binding |

Substituted benzaldehyde derivatives have been investigated as inhibitors of various enzymes. In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) is a key therapeutic strategy. nih.govnih.govresearchgate.netrsc.org While there are no specific studies found that focus on cholinesterase inhibitors directly derived from this compound, the broader class of substituted benzaldehydes has shown promise in this area. nih.govnih.govresearchgate.net The trifluoromethoxy group, with its unique electronic and steric properties, could potentially be exploited to design potent and selective cholinesterase inhibitors. Molecular docking studies on other substituted benzaldehyde derivatives have shown that the benzaldehyde moiety can interact with key amino acid residues in the active site of these enzymes. nih.gov

Development of Specialty Chemicals and Functional Materials

The unique properties imparted by the trifluoromethoxy group also make derivatives of this compound attractive for the development of specialty chemicals and advanced functional materials.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. core.ac.ukethz.chresearchgate.netpageplace.de Benzaldehyde derivatives can be used as monomers or functionalized precursors for the synthesis of various polymers. The presence of the trifluoromethoxy group in this compound could lead to polymers with desirable characteristics such as low dielectric constants, hydrophobicity, and enhanced thermal stability.

While the direct polymerization of this compound or its simple derivatives is not a common route, it can be chemically modified to introduce polymerizable functionalities. For example, the aldehyde could be converted to a vinyl or an acrylate (B77674) group, or the bromo-substituent could be used to attach the molecule to a polymer backbone. However, specific research on the use of this compound as a precursor for advanced polymers is not currently available in the public domain.

Liquid Crystal Applications

While this compound is not itself a liquid crystalline compound, its molecular architecture makes it a significant intermediate in the synthesis of advanced liquid crystal materials. The utility of its derivatives stems from the specific properties conferred by its constituent functional groups—the bromo, trifluoromethoxy, and aldehyde moieties.

Fluorinated compounds are central to the production of high-performance liquid crystal materials, particularly for thin-film transistor liquid crystal displays. guidechem.com The inclusion of fluorine atoms, as in the trifluoromethoxy (-OCF₃) group, imparts several advantageous characteristics to the final liquid crystal molecules. The high electronegativity of fluorine can increase the dipole moment and lead to higher dielectric anisotropy, a critical property for the electro-optical switching in display applications. mdpi.com Furthermore, the trifluoromethoxy group can enhance thermal stability and chemical resistance. mdpi.com

Research into new liquid crystal materials has demonstrated the successful incorporation of the trifluoromethoxy- and bromo-substituted benzene (B151609) core into larger, self-assembling molecules. nih.gov The trifluoromethoxy group, in particular, is noted for its ability to influence the intermolecular interactions and mesophase stability of liquid crystals. mdpi.com The aldehyde group on the this compound molecule provides a versatile reactive site for building the elongated, rigid molecular structures (mesogens) characteristic of liquid crystals. It can readily undergo condensation reactions, such as the formation of Schiff bases (imines) by reacting with anilines, to link different aromatic cores together, thereby creating the necessary molecular shape for liquid crystalline phases to form.

The table below summarizes the contribution of each key structural feature of this compound to the synthesis of liquid crystal derivatives.

| Structural Feature | Role in Liquid Crystal Synthesis | Resulting Property in Final Compound |

| Aldehyde Group (-CHO) | Provides a reactive site for chain extension and core linkage (e.g., Schiff base formation). | Enables the construction of large, rigid, rod-shaped mesogenic molecules. |

| Trifluoromethoxy Group (-OCF₃) | Introduces fluorine atoms, influencing electronic properties. | Increases polarity, dielectric anisotropy, thermal stability, and chemical inertness. mdpi.com |

| Bromo Group (-Br) | Modifies molecular polarity and can serve as a synthetic handle for further reactions (e.g., cross-coupling). | Affects intermolecular forces and can influence the type and stability of the liquid crystal phase. |

| Benzene Ring | Forms the rigid core of the resulting mesogen. | Provides the structural foundation for the ordered arrangement required for liquid crystalline behavior. |

Reagent in Analytical Chemistry Methodologies